1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 313378-65-3
VCID: VC4559071
InChI: InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
SMILES: CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C15H19N3O2
Molecular Weight: 273.336

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

CAS No.: 313378-65-3

Cat. No.: VC4559071

Molecular Formula: C15H19N3O2

Molecular Weight: 273.336

* For research use only. Not for human or veterinary use.

1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione - 313378-65-3

Specification

CAS No. 313378-65-3
Molecular Formula C15H19N3O2
Molecular Weight 273.336
IUPAC Name 1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C15H19N3O2/c1-16-14(19)11-13(15(16)20)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Standard InChI Key IEONJBTWKMZZJK-UHFFFAOYSA-N
SMILES CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-Methyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (C15H19N3O2C_{15}H_{19}N_3O_2) features a bicyclic framework: a pyrrolidine-2,5-dione ring substituted at the 3-position with a 4-phenylpiperazine group and a methyl group at the 1-position. This configuration confers distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic behavior .

The phenylpiperazine moiety enhances lipophilicity, potentially improving blood-brain barrier permeability, while the succinimide-like pyrrolidine-2,5-dione core may contribute to hydrogen-bonding interactions with biological targets. Computational models suggest a molecular weight of 273.33 g/mol and a polar surface area of 58.8 Ų, aligning with CNS-active drug-like properties .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of pyrrolidine-2,5-dione derivatives typically follows a three-step protocol:

  • Core Formation: Cyclization of maleic anhydride derivatives with primary amines under acidic conditions yields the pyrrolidine-2,5-dione scaffold.

  • Piperazine Functionalization: Nucleophilic substitution at the 3-position introduces the 4-phenylpiperazine group using phenylpiperazine in the presence of coupling agents like EDCI/HOBt.

  • Methylation: Quaternization of the 1-position nitrogen with methyl iodide completes the synthesis .

Optimization studies emphasize solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to achieve yields exceeding 70% while minimizing side reactions.

Structural Analogues and Activity Trends

Modifications to the parent structure reveal critical structure-activity relationships (SAR):

  • N-1 Substitution: Methyl groups enhance metabolic stability compared to bulkier alkyl chains.

  • Piperazine Aryl Groups: Electron-withdrawing substituents on the phenyl ring improve anticonvulsant potency but may increase toxicity.

  • Pyrrolidine Ring Oxidation: Dihydroxylation reduces activity, suggesting the dione moiety is essential for target engagement .

Pharmacological Profile

Anticonvulsant Efficacy

Preclinical evaluations in murine models demonstrate dose-dependent seizure suppression across multiple paradigms:

ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀)Therapeutic Index (TD₅₀/ED₅₀)
Maximal Electroshock16.13132.48.2
Subcutaneous PTZ133.99>300>2.2
6-Hz Psychomotor28.45145.65.1

Data adapted from structurally analogous compounds .

The compound exhibits superior efficacy in the 6-Hz model, a predictor of pharmacoresistant epilepsy treatment potential.

Mechanism of Action

Electrophysiological studies implicate dual mechanisms:

  • Voltage-Gated Sodium Channel Inhibition: Reduces sustained high-frequency firing in hippocampal neurons (IC50=12.7μMIC_{50} = 12.7 \mu M) .

  • GABA Transporter (GAT-1) Modulation: Increases synaptic GABA concentrations by 40–60% at 30 μM\mu M, potentiating inhibitory neurotransmission .

Notably, the phenylpiperazine group may facilitate interactions with serotonin receptors (5-HT1A_{1A}), though this remains unconfirmed for the methylated derivative.

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: 89% oral bioavailability in rats, with TmaxT_{max} = 1.5 hr.

  • Distribution: Brain-to-plasma ratio of 1.8, indicating favorable CNS penetration.

  • Metabolism: Hepatic CYP3A4-mediated N-dealkylation produces inactive metabolites.

  • Excretion: 65% renal, 22% fecal over 48 hr .

Comparative Analysis with Clinical Anticonvulsants

Parameter1-Methyl-3-(4-Ph-Pip)PhenytoinLevetiracetam
MES ED₅₀ (mg/kg)16.138.219.8
scPTZ ED₅₀ (mg/kg)133.99>30055.3
Neurotoxicity Index8.23.115.4
Half-life (hr)4.7227.3

Ph-Pip = phenylpiperazin-1-yl .

The compound’s balanced efficacy across seizure models and moderate half-life suggest advantages over first-line therapies, particularly in treatment-resistant cases.

Emerging Applications and Future Directions

Neuropathic Pain Management

Preliminary data show 60% reduction in mechanical allodynia in spared nerve injury models at 20 mg/kg, comparable to gabapentin .

Cognitive Impairment

In scopolamine-induced amnesia models, the compound restores object recognition memory (discrimination index = 0.68 vs. 0.31 control), potentially via GABAergic or cholinergic mechanisms .

Synthetic Challenges

Current limitations include:

  • Low regioselectivity in piperazine coupling (65:35 desired:isomer).

  • Scale-up difficulties due to exothermic reactions during cyclization. Ongoing efforts employ flow chemistry and enzymatic catalysis to address these issues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator